molecular formula C25H24N2O5 B3734880 2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

Cat. No.: B3734880
M. Wt: 432.5 g/mol
InChI Key: XYZBYQMEZLIHNW-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is a complex organic compound belonging to the isoindole family. This compound is characterized by its unique structure, which includes two isoindole-1,3-dione moieties connected by a carbonyl group and substituted with 2-methylpropyl groups. Isoindole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione typically involves multistep organic reactions. One common approach is the condensation of phthalic anhydride with appropriate amines to form isoindole-1,3-dione intermediates. These intermediates are then subjected to further reactions, such as Friedel-Crafts acylation, to introduce the 2-methylpropyl substituents and the carbonyl linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the isoindole rings .

Scientific Research Applications

2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activities, making them potential candidates for drug discovery and development.

    Medicine: Isoindole derivatives are investigated for their therapeutic potential, including anti-inflammatory, anti-tumor, and antiviral properties.

    Industry: The compound can be used in the production of polymers, dyes, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, isoindole derivatives have been shown to inhibit certain kinases, affecting cell signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of two isoindole-1,3-dione moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-13(2)11-26-22(29)17-7-5-15(9-19(17)24(26)31)21(28)16-6-8-18-20(10-16)25(32)27(23(18)30)12-14(3)4/h5-10,13-14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZBYQMEZLIHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
Reactant of Route 2
2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
Reactant of Route 3
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2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
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2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
Reactant of Route 5
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2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
Reactant of Route 6
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2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

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